molecular formula C15H23N3O4S B11699949 2-Morpholin-4-yl-N-[2-(toluene-4-sulfonylamino)-ethyl]-acetamide

2-Morpholin-4-yl-N-[2-(toluene-4-sulfonylamino)-ethyl]-acetamide

Cat. No.: B11699949
M. Wt: 341.4 g/mol
InChI Key: DVFFMTUXGNFXIB-UHFFFAOYSA-N
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Description

2-Morpholin-4-yl-N-[2-(toluene-4-sulfonylamino)-ethyl]-acetamide is a chemical compound that features a morpholine ring, a toluene sulfonamide group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholin-4-yl-N-[2-(toluene-4-sulfonylamino)-ethyl]-acetamide typically involves the reaction of morpholine with an appropriate acylating agent, followed by the introduction of the toluene sulfonamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Morpholin-4-yl-N-[2-(toluene-4-sulfonylamino)-ethyl]-acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Morpholin-4-yl-N-[2-(toluene-4-sulfonylamino)-ethyl]-acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Morpholin-4-yl-N-[2-(toluene-4-sulfonylamino)-ethyl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Morpholin-4-yl-N-(2,4,6-trimethyl-phenyl)-acetamide
  • 1-Morpholin-4-yl-2-(toluene-4-sulfonyl)-ethanone
  • 2-Morpholin-4-yl-benzothiazole

Uniqueness

2-Morpholin-4-yl-N-[2-(toluene-4-sulfonylamino)-ethyl]-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring provides stability and solubility, while the toluene sulfonamide group offers potential for various chemical modifications and interactions.

Properties

Molecular Formula

C15H23N3O4S

Molecular Weight

341.4 g/mol

IUPAC Name

N-[2-[(4-methylphenyl)sulfonylamino]ethyl]-2-morpholin-4-ylacetamide

InChI

InChI=1S/C15H23N3O4S/c1-13-2-4-14(5-3-13)23(20,21)17-7-6-16-15(19)12-18-8-10-22-11-9-18/h2-5,17H,6-12H2,1H3,(H,16,19)

InChI Key

DVFFMTUXGNFXIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)CN2CCOCC2

solubility

48.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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